molecular formula C15H15N3O5S B5670443 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-nitrobenzamide CAS No. 59477-51-9

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-nitrobenzamide

Cat. No. B5670443
CAS RN: 59477-51-9
M. Wt: 349.4 g/mol
InChI Key: SOUHPRBMMNUGQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-4-nitrobenzamide exhibits a complex molecular structure characterized by a combination of sulfamoyl, nitro, and benzamide groups. This structure is crucial for its reactivity and potential applications in various chemical processes.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including Lossen rearrangement, which is facilitated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, leading to the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization under mild conditions (Kishore Thalluri et al., 2014).

properties

IUPAC Name

4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c16-24(22,23)14-7-1-11(2-8-14)9-10-17-15(19)12-3-5-13(6-4-12)18(20)21/h1-8H,9-10H2,(H,17,19)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUHPRBMMNUGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353483
Record name 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59477-51-9
Record name 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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